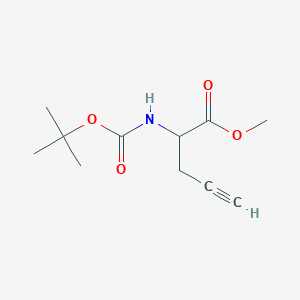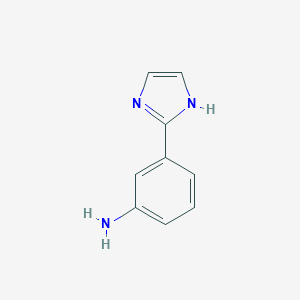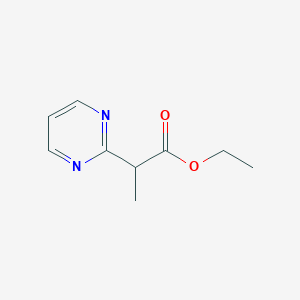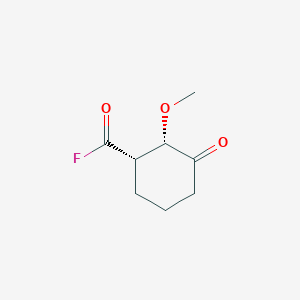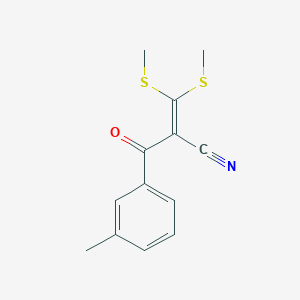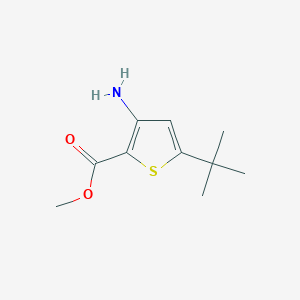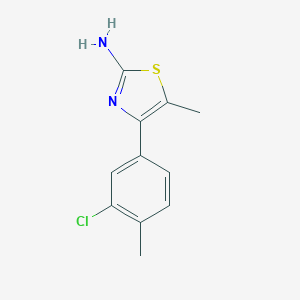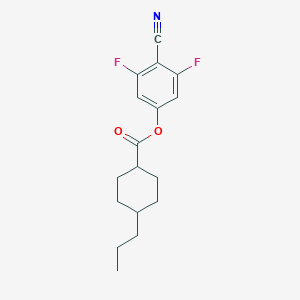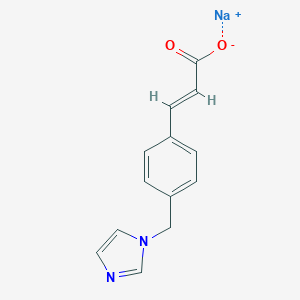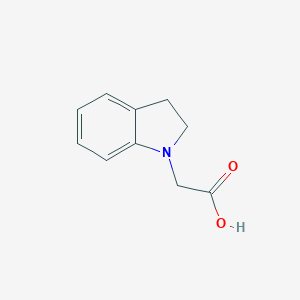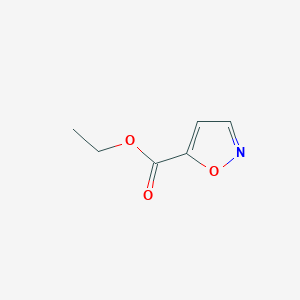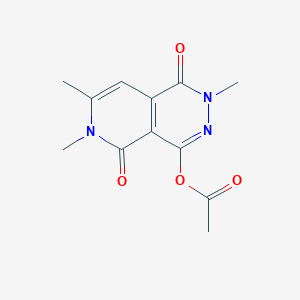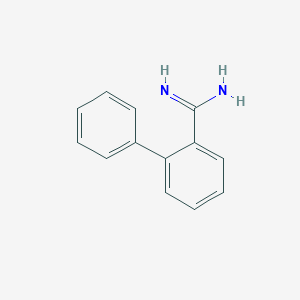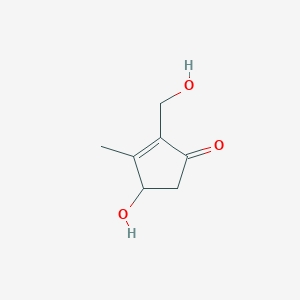
2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one, also known as HPMC, is a naturally occurring compound found in various plants. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one is not fully understood, but it is believed to be primarily due to its antioxidant properties. 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one can scavenge free radicals and reduce oxidative stress, which can lead to cellular damage. Additionally, 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, further reducing inflammation.
Efectos Bioquímicos Y Fisiológicos
2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective properties, 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one has been shown to have anti-cancer properties, reduce the risk of cardiovascular disease, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one in lab experiments is its natural origin, making it a potentially safer alternative to synthetic compounds. However, one limitation is the difficulty in obtaining 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one in large quantities, as it is primarily isolated from natural sources.
Direcciones Futuras
There are numerous future directions for research on 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one. One area of interest is the development of 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one-based therapies for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one and its potential applications in other areas of medicine and biology.
In conclusion, 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one is a naturally occurring compound with potential applications in scientific research. Its neuroprotective properties and anti-inflammatory effects make it a promising candidate for the development of therapies for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one and its potential applications in other areas of medicine and biology.
Métodos De Síntesis
2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one can be synthesized through various methods, including the isolation from natural sources and chemical synthesis. The most common method of synthesis is through the isolation of 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one from plants such as the leaves of the Ginkgo biloba tree. Chemical synthesis involves the reaction of 3-methyl-2-cyclopentenone with formaldehyde and subsequent hydrolysis of the resulting intermediate.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroprotection. Studies have shown that 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one can protect neurons from oxidative damage and reduce inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
176045-41-3 |
|---|---|
Nombre del producto |
2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one |
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
4-hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c1-4-5(3-8)7(10)2-6(4)9/h6,8-9H,2-3H2,1H3 |
Clave InChI |
CWNADINXLORNTD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)CC1O)CO |
SMILES canónico |
CC1=C(C(=O)CC1O)CO |
Sinónimos |
2-Cyclopenten-1-one, 4-hydroxy-2-(hydroxymethyl)-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



